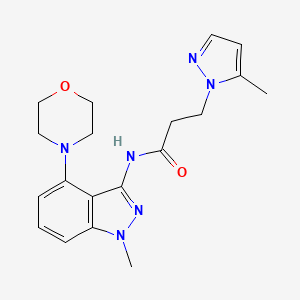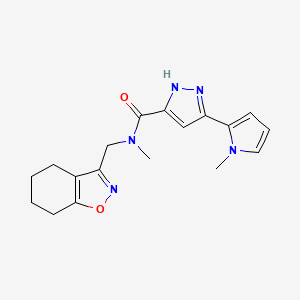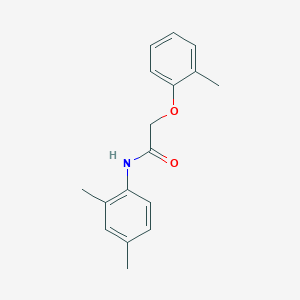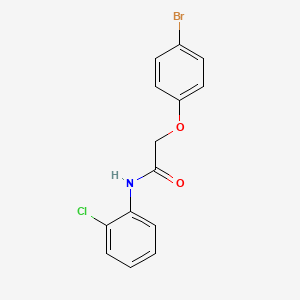![molecular formula C20H27N3O3 B5585005 (1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)
(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves strategic steps like aminomethylation, which leads to derivatives of the diazabicyclo[3.2.2]nonane scaffold. For instance, aminomethylation of 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates using primary amines and formaldehyde can yield 3,7-diazabicyclo[3.3.1]nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).
Molecular Structure Analysis
Molecular structure analyses, particularly using techniques like X-ray crystallography, provide detailed insights into the conformation and configuration of diazabicyclo[3.2.2]nonane derivatives. These studies reveal preferred conformations, hydrogen bonding patterns, and overall structural motifs that are crucial for understanding the chemical behavior and potential interactions of such compounds (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives is influenced by their structural framework and substituent effects. For example, incorporating different hydrogen bond acceptor systems in these scaffolds can significantly impact their interactions and reactivity with biological targets like nicotinic acetylcholine receptors, demonstrating the importance of functional group modifications in dictating chemical properties (Eibl et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are often determined by their molecular architecture. Studies involving similar compounds have shown that the diazabicyclo[3.2.2]nonane core can adopt specific conformations that influence its physical properties and interaction potentials, with X-ray crystallography providing valuable insights into these aspects (Guo, Zhang, & Xia, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are pivotal in determining the utility of the diazabicyclo[3.2.2]nonane derivatives in various chemical and biological contexts. The presence of specific substituents can significantly alter these properties, thereby affecting the compound's overall chemical behavior and its potential applications in synthesis and medicinal chemistry (Nikit-skaya et al., 1970).
properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-3-8-18(26-2)17(9-13)21-20(25)22-11-15-6-7-16(12-22)23(19(15)24)10-14-4-5-14/h3,8-9,14-16H,4-7,10-12H2,1-2H3,(H,21,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIOXOUAXSVFLE-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5584934.png)
![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)


![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)
![4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)


![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)
![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
![(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5585015.png)
![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)
![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5585026.png)